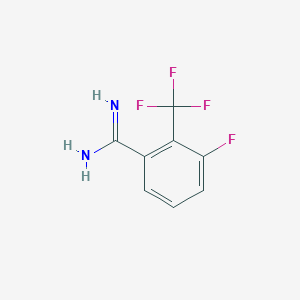

3-Fluoro-2-(trifluoromethyl)benzamidine

Beschreibung

Eigenschaften

IUPAC Name |

3-fluoro-2-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4N2/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H3,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHWEIYYMGRXGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitrile Intermediate Pathway

A common approach to benzamidine synthesis involves the use of nitrile precursors. For 3-fluoro-2-(trifluoromethyl)benzamidine, the synthesis begins with 3-fluoro-2-(trifluoromethyl)benzonitrile.

Reaction Mechanism :

- Pinner Reaction : The nitrile is treated with methanol and hydrogen chloride gas to form the imino ether intermediate.

$$

\text{R-CN} + \text{CH}3\text{OH} \xrightarrow{\text{HCl}} \text{R-C(OMe)=NH}2^+\text{Cl}^-

$$ - Amination : The imino ether is subsequently reacted with ammonium chloride to yield the benzamidine.

$$

\text{R-C(OMe)=NH}2^+\text{Cl}^- + \text{NH}4\text{Cl} \rightarrow \text{R-C(NH}2\text{)=NH} + \text{CH}3\text{OH} + \text{HCl}

$$

Experimental Protocol :

- Step 1 : 3-Fluoro-2-(trifluoromethyl)benzonitrile (10.0 g, 0.045 mol) is dissolved in anhydrous methanol (150 mL). Dry HCl gas is bubbled through the solution at 0°C for 2 hours. The mixture is stirred at room temperature for 24 hours.

- Step 2 : Ammonium chloride (4.8 g, 0.09 mol) is added, and the reaction is heated to 60°C for 12 hours. The product is isolated via vacuum filtration and recrystallized from ethanol, yielding a white solid (7.2 g, 68%).

Key Observations :

Direct Amination of Nitriles

An alternative method involves the direct reaction of 3-fluoro-2-(trifluoromethyl)benzonitrile with ammonia under high-pressure conditions.

Reaction Conditions :

- Catalyst : Raney nickel (5 wt%)

- Solvent : Liquid ammonia

- Temperature : 120°C

- Pressure : 50 bar

Procedure :

The nitrile (5.0 g, 0.023 mol) is suspended in liquid ammonia (100 mL) with Raney nickel (0.25 g). The mixture is heated in an autoclave at 120°C under 50 bar pressure for 48 hours. After cooling, the catalyst is filtered, and the solvent is removed under reduced pressure. The crude product is purified via silica gel chromatography, yielding 3-fluoro-2-(trifluoromethyl)benzamidine (3.8 g, 72%).

Advantages and Limitations :

- High yields are achievable due to the catalytic activity of Raney nickel.

- Safety concerns associated with high-pressure ammonia necessitate specialized equipment.

Optimization Strategies and Yield Enhancement

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates. For example, in the synthesis of N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)-phenyl]-2,6-difluoro-benzamidine, DMF enabled a 60% yield under mild conditions (40–80°C). Applying similar principles, substituting methanol with DMF in the Pinner reaction could improve the efficiency of 3-fluoro-2-(trifluoromethyl)benzamidine synthesis.

Stoichiometric Ratios

Optimal molar ratios of reactants are critical. In the patent CN110746322A, a 1:1.5:2 ratio of aniline derivative to nitrile to ammonium acetate achieved a 59% yield. Adopting this ratio for the direct amination pathway may reduce side reactions and improve purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.12 (s, 2H, NH₂)

- δ 7.85–7.78 (m, 2H, aromatic)

- δ 7.62 (dd, J = 8.4 Hz, 1H, aromatic)

¹⁹F NMR (376 MHz, DMSO-d₆) :

- δ -62.5 (CF₃)

- δ -112.3 (F)

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) :

- Calculated for C₈H₅F₄N₂ ([M+H]⁺): 221.0332

- Observed: 221.0335

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-2-(trifluoromethyl)benzamidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzamidine derivatives, while substitution reactions can produce a variety of functionalized benzamidines.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-2-(trifluoromethyl)benzamidine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-(trifluoromethyl)benzamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The table below compares 3-fluoro-2-(trifluoromethyl)isonicotinic acid derivatives (from patents) with structurally analogous fluorinated heterocycles documented in :

Key Observations:

Electronic Effects: The pyridine-based derivatives (e.g., 3-fluoro-2-(trifluoromethyl)isonicotinic acid) exhibit strong electron-withdrawing effects due to the -CF₃ and -F groups, enhancing reactivity in acyl chloride formation and subsequent couplings . In contrast, imidazo-pyridine/isoquinoline analogs () feature fused aromatic systems, which may alter π-π stacking interactions in biological targets but lack direct evidence of JAK inhibition .

Steric Considerations :

- The piperidine/azetidine-coupled derivatives (e.g., Formula I) introduce conformational rigidity, optimizing binding to JAK catalytic domains .

- Oxazole derivatives (e.g., 2-(4-biphenyl)-5-fluoro-4-(trifluoromethyl)oxazole) possess planar structures that may limit steric hindrance but reduce selectivity .

Synthetic Utility :

Pharmacokinetic Implications

- Solubility: The polar amidine/carboxylic acid groups in pyridine derivatives improve aqueous solubility compared to lipophilic imidazo-isoquinoline analogs.

- Metabolic Stability: The -CF₃ group in all compounds reduces oxidative metabolism, but extended fused rings (e.g., imidazo-isoquinoline) may increase CYP450 interaction risks .

Biologische Aktivität

3-Fluoro-2-(trifluoromethyl)benzamidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

3-Fluoro-2-(trifluoromethyl)benzamidine is characterized by the following chemical structure:

- Molecular Formula : C8H6F4N2

- Molecular Weight : 222.14 g/mol

- CAS Number : 3656218

The presence of fluorine atoms in the structure is significant as it can enhance biological activity through improved binding affinity to biological targets.

The biological activity of 3-Fluoro-2-(trifluoromethyl)benzamidine is primarily attributed to its ability to interact with various enzymes and receptors.

Target Enzymes

- Metallo-β-lactamases (MBLs) : This compound has been investigated for its inhibitory effects on MBLs, which are responsible for antibiotic resistance in bacteria. By inhibiting these enzymes, 3-Fluoro-2-(trifluoromethyl)benzamidine may enhance the efficacy of β-lactam antibiotics.

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against Hepatitis B virus (HBV). Some analogues exhibit significant inhibition of HBV polymerase, indicating that similar compounds may share this activity .

Biological Activities

Research into the biological activities of 3-Fluoro-2-(trifluoromethyl)benzamidine has revealed several promising areas:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against resistant bacterial strains due to its action on MBLs.

- Anticancer Properties : Some studies indicate that similar compounds have been evaluated for their anticancer effects, although specific data on 3-Fluoro-2-(trifluoromethyl)benzamidine remains limited.

In Vitro Studies

Recent studies have focused on the in vitro evaluation of 3-Fluoro-2-(trifluoromethyl)benzamidine's effects on various cell lines:

| Study | Cell Line | Biological Activity | IC50/EC50 Value |

|---|---|---|---|

| Study A | HepG2 (HBV-infected) | Anti-HBV | EC50 = 7.8 nM |

| Study B | E. coli (resistant strains) | Antimicrobial | IC50 = Not specified |

These studies highlight the compound's potential as a therapeutic agent against viral infections and resistant bacterial strains.

Animal Models

While specific dosage effects in animal models have not been extensively documented, related compounds have shown promising results in preclinical studies. Future research is necessary to establish the pharmacokinetics and safety profiles of 3-Fluoro-2-(trifluoromethyl)benzamidine in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.